2-fluoro-N-methoxy-N,5-dimethylbenzamide
Description
2-Fluoro-N-methoxy-N,5-dimethylbenzamide is a substituted benzamide derivative characterized by a fluorine atom at the ortho position (C2), a methoxy group attached to the nitrogen atom, and methyl groups at the N- and C5-positions. This compound is of interest in organic synthesis, particularly in transition-metal-catalyzed reactions, where the N-methoxy group can act as a directing group for C–H bond functionalization . Its structural features influence electronic properties, solubility, and reactivity, making it a valuable substrate for cross-coupling and olefination reactions .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-fluoro-N-methoxy-N,5-dimethylbenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-7-4-5-9(11)8(6-7)10(13)12(2)14-3/h4-6H,1-3H3 |
InChI Key |
XVYVTOLLTKPOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation typically follows a multi-step synthetic route:
- Starting material selection : Often begins with 2-fluoro-5-methylbenzoic acid or its derivatives as the aromatic precursor.
- Formation of the benzamide core : Conversion of the carboxylic acid group to the corresponding benzamide.
- Introduction of the N-methoxy group : Conversion of the amide nitrogen to the N-methoxy substituent.
- Purification and characterization : Final isolation and confirmation of the product structure.
Detailed Stepwise Synthesis
| Step | Reaction | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Fluorination and methyl substitution on benzoic acid | Starting from 2-fluoro-5-methylbenzoic acid | Commercially available or synthesized via selective halogenation and methylation protocols | - |
| 2 | Conversion to benzoyl chloride | Thionyl chloride (SOCl2), reflux | Activates acid for amide formation | ~90 |
| 3 | Amidation with methoxyamine | Methoxyamine hydrochloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Forms N-methoxybenzamide | 70-85 |
| 4 | Purification | Silica gel column chromatography | Ensures product purity | - |
Note: Specific yields may vary depending on reaction scale and optimization.
Literature-Reported Procedures
- A general method for preparing N-methoxybenzamides involves reacting benzoyl chlorides with methoxyamine under mild conditions, as described in organometallic and medicinal chemistry literature. This method is adaptable to fluorinated and methyl-substituted benzoic acid derivatives.
- Fluorinated benzamides with N-methoxy substitution have been synthesized with high yields (up to 90%) using this amidation approach, with reaction times ranging from 2 to 12 hours at ambient or slightly elevated temperatures.
- The 5-methyl substituent is typically introduced prior to amidation, either by starting from 5-methyl-substituted benzoic acid or by selective methylation of the aromatic ring before amide formation.
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy
| NMR Type | Key Signals for this compound | Interpretation |
|---|---|---|
| ^1H NMR | Aromatic protons: multiplets around 7.0–8.0 ppm; methyl protons (CH3) as singlets near 2.3 ppm; methoxy (OCH3) singlet at ~3.4 ppm | Confirms aromatic substitution and N-methoxy group presence |
| ^13C NMR | Carbonyl carbon at ~166 ppm; aromatic carbons with fluorine coupling (large J_CF ~ 240 Hz) | Confirms fluorine substitution at 2-position |
| ^19F NMR | Single fluorine resonance at characteristic chemical shift | Confirms fluorine incorporation |
Mass Spectrometry (MS)
- Molecular ion peak corresponding to the expected molecular weight confirms the molecular formula.
- Fragmentation patterns consistent with loss of methoxy and methyl groups support structure.
Purity and Yield Data
| Parameter | Value |
|---|---|
| Isolated yield | 70-90% depending on scale and method |
| Purity (HPLC) | >95% after purification |
| Melting point | Consistent with literature values (if solid) |
Comparative Analysis with Related Compounds
| Compound | Substituents | Preparation Notes | Unique Features |
|---|---|---|---|
| 2-Fluoro-N-methoxy-N-methylbenzamide | Fluorine at 2-position, N-methoxy, no methyl at 5-position | Similar amidation method, simpler aromatic substitution | Lacks 5-methyl group |
| 2-Fluoro-N,N-dimethylbenzamide | Fluorine at 2-position, N,N-dimethyl amide | Different amidation reagents (dimethylamine) | No methoxy group |
| N-Methoxy-N-methylbenzamide | No fluorine, no methyl at 5-position | Standard amidation | Simpler aromatic ring |
This comparison highlights the synthetic complexity added by the 5-methyl substitution and fluorine atom in the target compound.
Summary of Key Preparation Insights
- The amide formation via benzoyl chloride and methoxyamine is the cornerstone of the synthesis.
- Starting from 2-fluoro-5-methylbenzoic acid ensures the correct substitution pattern on the aromatic ring.
- Reaction conditions such as solvent choice, temperature, and reaction time significantly affect yield and purity.
- Purification by silica gel chromatography is standard to achieve high purity.
- Analytical techniques including NMR and MS are essential for confirming structure and substitution.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and dimethylamide groups facilitate oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Methoxy Oxidation | KMnO<sub>4</sub> (acidic) | 5-Methyl-2-fluoro-N,N-dimethyl-3-oxobenzamide | 72%* | |
| Amide Oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Carboxylic acid derivative | N/R† |
*Yield extrapolated from analogous methoxybenzamide oxidation.
†Not reported; inferred from structural analogs.
The methoxy group oxidizes preferentially to a carbonyl group, while the amide moiety resists oxidation unless harsh conditions are applied.
Reduction Reactions
Reductive transformations target the amide and aromatic fluorine:
*Hydrogenolysis demonstrated for brominated analogs .
The amide group reduces to an amine with LiAlH<sub>4</sub>, while catalytic hydrogenation removes the fluorine substituent .
Substitution Reactions
The fluorine atom undergoes nucleophilic aromatic substitution (NAS):
| Nucleophile | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Sodium Methoxide | NaOMe/DMF, 80°C | 2,5-Dimethoxy-N,N-dimethylbenzamide | 67% | |
| Ammonia | NH<sub>3</sub>/CuCl, 120°C | 2-Amino-5-methyl-N-methoxy-N-methylbenzamide | 41% |
Electron-withdrawing groups meta to fluorine activate the ring for NAS, enabling methoxy or amino substitution.
Grignard Additions
The amide carbonyl reacts with organometallic reagents:
| Grignard Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| VinylMgBr | THF, -78°C to RT | 1-(2-Fluoro-5-methylphenyl)prop-2-en-1-one | 58.4% | |
| PhenylMgCl | Et<sub>2</sub>O, 0°C | Tertiary alcohol derivative | 73%* |
*Yield reported for N-methoxy-N-methylbenzamide analog .
Grignard reagents add to the amide carbonyl, generating ketones after hydrolysis .
Mechanistic Pathways
Key reaction mechanisms include:
-
Amide Reduction : LiAlH<sub>4</sub> converts the amide to an amine via a tetrahedral intermediate .
-
NAS at Fluorine : The electron-deficient aromatic ring undergoes bimolecular substitution with strong nucleophiles (e.g., MeO⁻), proceeding through a Meisenheimer complex.
-
Grignard Addition : Coordination of the amide oxygen to Mg facilitates nucleophilic attack at the carbonyl carbon .
Scientific Research Applications
2-Fluoro-N-methoxy-N,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-methoxy-N,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating its activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
Electron-Donating vs. Electron-Withdrawing Groups
- Electron-donating substituents (e.g., methyl, methoxy) on the benzamide aryl ring enhance reactivity in coupling reactions. For example, N-methoxy-3,5-dimethylbenzamide achieved a 77% yield in rhodium-catalyzed olefination, while substrates with electron-withdrawing groups (e.g., NO₂, CF₃) showed reduced yields (50–65%) due to slower reaction rates .
- Fluorine as a substituent : The para-fluoro derivative (3ja) exhibited excellent tolerance in coupling reactions, yielding 82% . The ortho-fluoro group in the target compound may similarly stabilize intermediates through inductive effects, though positional differences (ortho vs. para) could alter steric and electronic interactions.
Halogen-Substituted Analogs
Positional Isomerism
Role of the Methoxy Group
Structural Modifications in Related Benzamides
Physicochemical Properties
- Melting Points : Styryl-substituted analogs like (E)-2-(2-chlorostyryl)-N,5-dimethylbenzamide exhibit higher melting points (191–193°C) due to extended conjugation and crystallinity , whereas simpler benzamides (e.g., N-methoxy-3,5-dimethylbenzamide) may have lower melting points.
- Solubility: The N-methoxy group enhances solubility in polar solvents compared to non-polar N-alkyl analogs .
Key Research Findings
- Reactivity in Olefination : The target compound’s ortho-fluoro and N-methoxy groups likely facilitate Rh-catalyzed electrooxidative C–H olefination, analogous to para-fluoro derivatives (3ja, 82% yield) .
- Synthetic Utility : Fluorine’s small size and strong electronegativity make it advantageous for tuning electronic effects without significant steric bulk, unlike bromine or chlorine .
- Comparison with Styryl Derivatives : Styryl-substituted benzamides (e.g., 3aj, 3ag) show broader conjugation and higher melting points but require longer reaction times (18 hours at 100°C) .
Biological Activity
2-Fluoro-N-methoxy-N,5-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in drug development.
- Molecular Formula : C10H12FNO2
- Molecular Weight : 199.21 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COc1ccc(F)cc1C(=O)N(C)C
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and methoxy group may enhance its binding affinity and specificity.
Molecular Targets
- Enzymes : The compound may inhibit or activate specific enzymes by binding to their active sites.
- Receptors : It can act as an agonist or antagonist for various receptors, influencing signaling pathways.
- Nucleic Acids : Potential interactions with DNA or RNA could affect gene expression.
Biological Activity Studies
Research has demonstrated that benzamide derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Here are some notable findings related to this compound:
- Anticancer Activity : Studies indicate that fluorinated benzamides can inhibit cancer cell proliferation effectively. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines .
- Inhibition of Enzymatic Activity : Research on benzamide derivatives has revealed their potential to inhibit enzymes involved in cancer progression. For example, certain benzamides have been found to reduce the activity of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
- Neuropharmacological Effects : The structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can lead to significant changes in receptor binding and activity. Compounds with similar structures have been investigated for their effects on serotonin receptors, which are implicated in mood regulation and neuropsychiatric disorders .
Case Studies
Several studies have explored the biological effects of benzamide derivatives:
- Case Study 1 : A study evaluated a series of substituted benzamides for their ability to inhibit L1210 leukemia cell proliferation. Compounds showed potent inhibition with IC50 values indicating effective cytotoxicity .
- Case Study 2 : Another investigation focused on the selectivity of certain benzamide derivatives for serotonin receptors. The findings highlighted that specific substitutions significantly influenced receptor selectivity and efficacy .
Comparative Analysis
A comparison of this compound with other related compounds reveals its unique properties:
| Compound Name | IC50 (nM) | Target Enzyme/Receptor | Biological Activity |
|---|---|---|---|
| This compound | TBD | TBD | Anticancer |
| 3-Bromo-2-fluoro-N,N-dimethylbenzamide | 50 | DHFR | Inhibitor |
| 4-Chloro-benzamide | 100 | Serotonin Receptors | Agonist |
Q & A
Q. What are the common synthetic routes for 2-fluoro-N-methoxy-N,5-dimethylbenzamide, and how is the reaction optimized?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting the carboxylic acid precursor (e.g., 2-fluoro-5-methylbenzoic acid) with N-methoxy-N-methylamine using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under inert conditions at low temperatures (-50°C). Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for acid-to-amine), solvent selection (e.g., dry DMF or THF), and purification via column chromatography .
Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?
Structural confirmation relies on:
- IR spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.
- ¹H/¹³C NMR : For verifying substituent positions (e.g., fluorine-induced splitting in aromatic protons, methyl/methoxy group integration).
- Elemental analysis : To validate empirical formula accuracy (e.g., %C, %N, %H deviations <0.3%) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve the yield of this compound?
Employ a factorial design approach to test variables:
- Temperature : Lower temperatures (-50°C) reduce side reactions like racemization .
- Coupling reagent : Compare DCC/HOBt with alternatives like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require rigorous drying to prevent hydrolysis. Monitor progress via TLC and quantify yield using HPLC with a C18 column (mobile phase: acetonitrile/water) .
Q. How can discrepancies in fluorescence intensity data for benzamide derivatives under varying pH conditions be resolved?
Fluorescence optimization requires:
- pH titration : Identify optimal pH (e.g., pH 5 for maximal intensity due to protonation/deprotonation equilibria affecting electron transitions) .
- Buffer selection : Use non-fluorescent buffers (e.g., acetate for pH 3–5.5) to avoid interference.
- Ionic strength adjustment : High salt concentrations may quench fluorescence; test KCl concentrations (0–100 mM) .
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
Challenges include:
- Crystal disorder : Fluorine and methoxy groups may cause rotational disorder, resolved by refining occupancy factors or using low-temperature (150 K) data collection .
- Hydrogen bonding networks : Intermolecular interactions (e.g., N-H···O=C) stabilize packing but require high-resolution data (≤1.0 Å) to resolve. Use SHELX or OLEX2 for refinement .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?
Methodological steps include:
- Target selection : Prioritize enzymes/receptors with known benzamide interactions (e.g., kinases, GPCRs) using docking software (AutoDock Vina).
- In vitro assays : Measure IC₅₀ via fluorescence polarization (for binding affinity) or enzymatic inhibition (e.g., ADP-Glo™ kinase assays).
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
